molecular formula C17H26N4O B6051083 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone

Número de catálogo B6051083
Peso molecular: 302.4 g/mol
Clave InChI: XICYXRSAQPBRCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone, also known as CP-526,555, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CP-526,555 is a potent antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, inflammation, and immune function.

Mecanismo De Acción

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone is a selective antagonist of the alpha7 nicotinic acetylcholine receptor. The alpha7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is widely expressed in the brain and in immune cells. Activation of the alpha7 receptor has been shown to have a range of physiological effects, including modulation of neurotransmitter release, regulation of inflammation, and modulation of immune function. 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone binds to the alpha7 receptor and prevents its activation, leading to a range of downstream effects.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, and reduces the activation of immune cells such as macrophages and T cells. In vivo studies have shown that 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone reduces inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action, and has been extensively studied in vitro and in vivo. However, there are also limitations to the use of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone in lab experiments. It has a relatively short half-life, and can be rapidly metabolized in vivo. This can make it difficult to achieve sustained therapeutic effects in animal models. Additionally, 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone. One area of research is the development of more potent and selective alpha7 receptor antagonists. This could lead to the development of more effective drugs for the treatment of inflammatory diseases and cognitive disorders. Another area of research is the investigation of the role of the alpha7 receptor in other physiological processes, such as pain modulation and cardiovascular function. This could lead to the development of new drugs for the treatment of these conditions. Finally, there is ongoing research into the use of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone in combination with other drugs for the treatment of complex diseases such as cancer and autoimmune disorders.

Métodos De Síntesis

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone is synthesized from 2-methyl-5-pyrimidinecarboxylic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 1-(cyclohexylmethyl)-4-amino-2-pyrrolidinone in the presence of triethylamine to give the desired product. The synthesis of 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has been optimized to produce high yields and purity.

Aplicaciones Científicas De Investigación

1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(cyclohexylmethyl)-4-{[(2-methyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Propiedades

IUPAC Name

1-(cyclohexylmethyl)-4-[(2-methylpyrimidin-5-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-13-18-8-15(9-19-13)10-20-16-7-17(22)21(12-16)11-14-5-3-2-4-6-14/h8-9,14,16,20H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICYXRSAQPBRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CNC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.